molecular formula C8H8N2O4S B2826280 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide CAS No. 565165-53-9

3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide

Cat. No. B2826280
CAS RN: 565165-53-9
M. Wt: 228.22
InChI Key: KKSJVTZTBFHYSX-UHFFFAOYSA-N
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Description

“3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide” is a chemical compound with the molecular formula C8H8N2O4S . It has an average mass of 228.225 Da and a mono-isotopic mass of 228.020477 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H8N2O4S . Its average mass is 228.225 Da and its mono-isotopic mass is 228.020477 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

One notable area of application for derivatives of this compound is in anticancer research. Novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides were synthesized and exhibited reasonable or moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. The synthesis process involved the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or phenylglyoxylic hydrates. The novel heterocyclic ring system's structure was confirmed through various spectroscopic data and analyses (Sławiński et al., 2015).

Synthesis and Biological Activity

Another research focus has been the facile synthesis of novel derivatives with potential biological activities. For instance, novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines demonstrated potent inhibitory activity against the IGROV1 (Ovarian Cancer) cell line. These compounds were synthesized via reductive lactamization and supported by detailed analytical and spectral data (Al-huniti et al., 2007).

Molecular Synthesis Techniques

The compound and its derivatives are also central to innovative synthesis techniques. For example, an efficient synthesis method was developed for benzothiazine 1,1-dioxides through the unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method leverages carbon-sulfur bond formation under mild conditions, highlighting the pharmacological relevance of benzothiazine dioxides in biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Antimicrobial and Antifungal Potential

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, dicarboxylic acid derivatives of 1,3,4-thiadiazines and related heterocycles were synthesized using microwave-assisted techniques and showed promising antibacterial and antifungal activities. This research underscores the potential of these compounds as novel drug candidates (Dabholkar & Parab, 2011).

Heterocyclic Compound Synthesis

The synthesis and exploration of heterocyclic compounds involving the core structure of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine derivatives have been extensively studied. For instance, new pathways were developed for synthesizing 3H-1,2-dithiole 2,2-dioxides and 1,9a-dihydropyrido[2,1-c][1,4]thiazines through reactions of pyridinium 1,4-zwitterionic thiolates with sulfenes. This research demonstrates the versatile synthetic applications and the potential for discovering new compounds with significant properties (Cheng et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the search results . The mechanism of action can vary depending on the context in which the compound is used.

Safety and Hazards

Specific safety and hazard information for this compound was not found in the search results . It’s recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c11-8(12)6-2-1-3-10-4-5-15(13,14)9-7(6)10/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJVTZTBFHYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565165-53-9
Record name 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid
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